Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Reaction Systems
The hydrochloride salt form (CAS 65990-86-5) of 1-(4-chlorophenyl)-2,2,2-trifluoroethanamine offers significantly enhanced aqueous solubility compared to the neutral free base (CAS 65686-86-4). This is a direct consequence of salt formation, which converts the hydrophobic amine into a more hydrophilic ionic species, improving dissolution and facilitating reactions in aqueous or protic solvent systems . In contrast, the free base is poorly soluble in water and requires strictly anhydrous conditions for many transformations, increasing experimental complexity and potential for hydrolysis side reactions. This difference in physical state and solubility profile directly impacts the ease of handling, weighing accuracy, and the reproducibility of solution-phase chemistry.
| Evidence Dimension | Aqueous Solubility and Physical State |
|---|---|
| Target Compound Data | White to off-white crystalline solid; soluble in water and various organic solvents . |
| Comparator Or Baseline | Free base (CAS 65686-86-4): Neutral amine; expected to be poorly soluble in water; often requires anhydrous handling . |
| Quantified Difference | Qualitative difference; salt formation substantially increases water solubility as a class-level property. |
| Conditions | General amine hydrochloride salt property; described in vendor technical documentation. |
Why This Matters
Procuring the hydrochloride salt ensures consistent solubility and simplifies experimental setup for aqueous or biphasic reactions, reducing the risk of precipitation and low yields associated with the free base.
